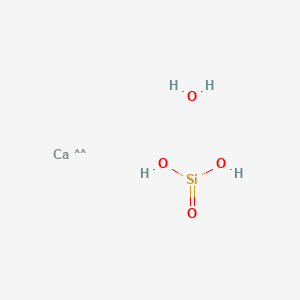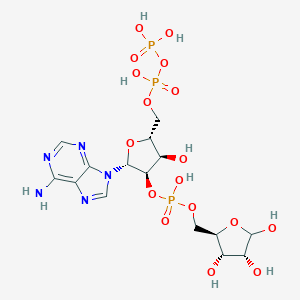
Phospho-ADP ribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phospho-ADP ribose is a nucleotide derivative that plays a crucial role in various biochemical processes. It is involved in cellular signaling and metabolism, particularly in the regulation of enzymatic activities and the maintenance of cellular homeostasis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phospho-ADP ribose can be synthesized through enzymatic reactions involving adenosine diphosphate and ribose-5-phosphate. The reaction typically requires the presence of specific enzymes such as ribokinase and adenosine diphosphate-ribose pyrophosphatase. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at a temperature of 25°C to 37°C.
Industrial Production Methods
Industrial production of phosphoadenosine diphosphoribose involves the use of recombinant DNA technology to overexpress the necessary enzymes in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the compound is extracted and purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phospho-ADP ribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoadenosine diphosphoribose-5-phosphate.
Reduction: It can be reduced to form phosphoadenosine diphosphoribose-5-phosphate.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as ammonia. The reactions are typically carried out in aqueous solutions at room temperature.
Major Products
The major products formed from these reactions include phosphoadenosine diphosphoribose-5-phosphate and various substituted derivatives of phosphoadenosine diphosphoribose.
Aplicaciones Científicas De Investigación
Phospho-ADP ribose has numerous scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of ribokinase and adenosine diphosphate-ribose pyrophosphatase.
Biology: It plays a role in cellular signaling pathways and is used to study the regulation of enzymatic activities.
Medicine: It is involved in the regulation of immune responses and is being investigated for its potential therapeutic applications in autoimmune diseases.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes.
Mecanismo De Acción
Phospho-ADP ribose exerts its effects by acting as a substrate for various enzymes involved in cellular signaling and metabolism. It binds to specific molecular targets such as ribokinase and adenosine diphosphate-ribose pyrophosphatase, leading to the activation or inhibition of these enzymes. The pathways involved include the regulation of nucleotide metabolism and the maintenance of cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine diphosphate: A nucleotide involved in energy metabolism and cellular signaling.
Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.
Phospho-ADP ribose-5-phosphate: A derivative of phosphoadenosine diphosphoribose involved in nucleotide metabolism.
Uniqueness
This compound is unique in its ability to act as a substrate for multiple enzymes involved in cellular signaling and metabolism. Its role in the regulation of enzymatic activities and the maintenance of cellular homeostasis distinguishes it from other similar compounds.
Propiedades
Número CAS |
13552-81-3 |
|---|---|
Fórmula molecular |
C15H24N5O17P3 |
Peso molecular |
639.3 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |
Clave InChI |
FZPAWXODDIKLFB-TYASJMOZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |
Sinónimos |
2'-P-5'-ADP-ribose adenosine 2'-monophospho- 5'-diphosphoribose phospho-ADP ribose phosphoadenosine diphosphoribose phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


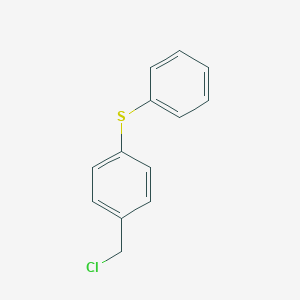
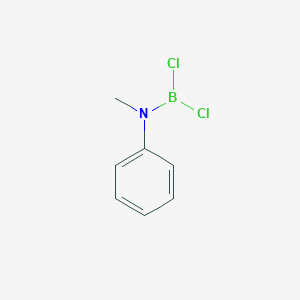

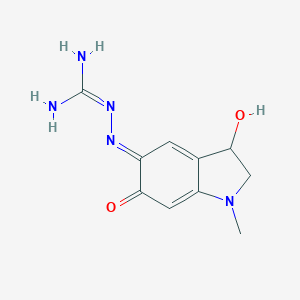

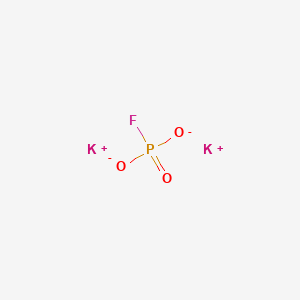
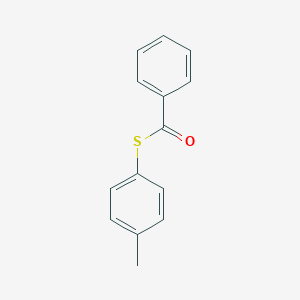
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
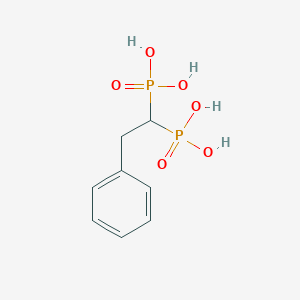
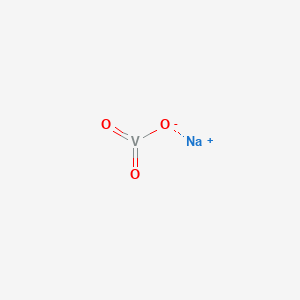

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
